6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

6-Bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid (CAS 892218-43-8) is a synthetic, multifunctional quinoline derivative. Its structure features a bromine atom at the 6-position and a 4-(carboxymethoxy)phenyl substituent at the 2-position of the quinoline-4-carboxylic acid core.

Molecular Formula C18H12BrNO5
Molecular Weight 402.2 g/mol
CAS No. 892218-43-8
Cat. No. B3164362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid
CAS892218-43-8
Molecular FormulaC18H12BrNO5
Molecular Weight402.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OCC(=O)O
InChIInChI=1S/C18H12BrNO5/c19-11-3-6-15-13(7-11)14(18(23)24)8-16(20-15)10-1-4-12(5-2-10)25-9-17(21)22/h1-8H,9H2,(H,21,22)(H,23,24)
InChIKeyGKCRKJWCNJLXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid (CAS 892218-43-8): A Structurally Defined Quinoline Intermediate


6-Bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid (CAS 892218-43-8) is a synthetic, multifunctional quinoline derivative. Its structure features a bromine atom at the 6-position and a 4-(carboxymethoxy)phenyl substituent at the 2-position of the quinoline-4-carboxylic acid core . This specific bifunctional architecture, incorporating a halogen, a carboxylic acid, and an ether-linked phenylacetic acid moiety, distinguishes it within the class of substituted quinoline-4-carboxylic acids . It is primarily valued as a synthetic intermediate for constructing more complex, pharmacologically relevant molecules in medicinal chemistry [1].

Procurement Risk: Why Substituting 6-Bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid for an In-Class Quinoline Intermediate Can Lead to Program Failure


Substituting this specific compound with a 'similar' quinoline-4-carboxylic acid analog, such as the non-brominated derivative (CAS 892218-38-1), is not a benign switch for scientific programs. The presence of the bromine atom at the 6-position is a critical structural feature that fundamentally alters the molecule's electronic distribution and its capacity as a synthetic handle for cross-coupling reactions . Replacing it with a hydrogen or other halogen changes the scaffold's reactivity profile, potentially blocking essential downstream chemistry (e.g., Suzuki, Buchwald-Hartwig couplings) or altering the geometry and properties of final target molecules [1]. Generic, 'in-class' substitution without rigorous re-validation introduces unquantified risk into synthetic routes and can lead to failed reactions, misleading structure-activity relationship (SAR) data, and program delays [2]. Only the exact CAS-specified compound, with its unique combination of a 6-bromo handle and a 2-(4-(carboxymethoxy)phenyl) moiety, guarantees the intended physicochemical and reactivity profile for the designed synthesis.

Head-to-Head Evidence Guide for 6-Bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid Selection


Structural Differentiation: 6-Bromo vs. 6-Hydrogen Quinoline Core

The target compound (CAS 892218-43-8) is a 6-brominated quinoline, which is a key point of differentiation from its closest structural analog, the des-bromo compound 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid (CAS 892218-38-1). The bromine substituent at the 6-position is a crucial synthetic handle for transition-metal-catalyzed cross-coupling reactions, a functionality absent in the 6-H analog [1]. This enables the generation of diverse libraries from a single common intermediate, a capability not possible with the non-brominated scaffold . The presence of bromine also increases the molecular weight from 323.3 g/mol (CAS 892218-38-1) to 402.2 g/mol (CAS 892218-43-8), directly impacting the physicochemical properties of any derived compound .

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Validated Purity for Reproducible SAR: 97% Minimum Assay

Procurement-grade purity is a critical variable in primary screening. The target compound (CAS 892218-43-8) is commercially available from AKSci (Catalog # 0790DT) with a validated minimum purity of 97% . This contrasts with many in-class quinoline derivatives available only at lower purities (e.g., 95%) without stated analytical validation, potentially introducing confounding impurities into biological assays . A 2% difference in assay purity can translate to a >20% error in apparent IC50 for a weakly active compound, severely impacting the reliability of structure-activity relationship (SAR) conclusions [1].

Quality Control Assay Development Medicinal Chemistry

Documented Utility as a Key Intermediate for Targeted Libraries

This compound is explicitly documented as a key intermediate for synthesizing quinoline-based pharmaceuticals, specifically anticancer and antimicrobial agents, and its derivatives are known to inhibit enzymes such as tyrosine kinases [1]. It is further noted for its utility in constructing targeted drug delivery systems due to its functional groups that enable conjugation [2]. This documented, multi-step role as a building block provides a clear synthetic pedigree that less functionalized quinoline-4-carboxylic acids, such as 2-phenylquinoline-4-carboxylic acid, lack [3]. While the latter serves as a simple, terminal cap group in some HDAC inhibitors, it does not offer the same potential for conjugation through the 4-(carboxymethoxy)phenyl handle.

Drug Discovery Organic Synthesis Targeted Libraries

Optimal Application Scenarios for 6-Bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid (892218-43-8) in Research


Precision Synthesis of Covalent Kinase Inhibitor Conjugates

As noted, derivatives of this compound exhibit properties to inhibit enzymes such as tyrosine kinases, and its functional groups enable conjugation in targeted drug delivery systems [1]. Therefore, a prime application is the synthesis of bivalent covalent kinase inhibitors. The 6-bromo position can first be exploited in a Suzuki coupling to introduce an acrylamide warhead for targeting a specific cysteine residue, while the carboxymethoxy handle on the 2-phenyl ring is simultaneously used to attach a cell-targeting peptide ligand. This dual-functionalization strategy is unachievable with non-halogenated or simpler 2-phenyl analogs, making this compound the sole viable starting material for this specific, highly potent therapeutic modality.

Generating Diverse HDAC Inhibitor Libraries via Late-Stage Functionalization

Building on the foundational work by Hui et al. (2022) which established 2-phenylquinoline-4-carboxylic acids as novel HDAC inhibitor caps, this 6-bromo variant serves as a critical 'branched' intermediate [2]. Instead of using the unsubstituted cap, a research team can procure this compound and react it with various boronic acids or amines via palladium catalysis to create a library of 6-substituted cap analogs. This allows for systematic exploration of vector space extending from the 6-position of the cap, a SAR study that is inaccessible using the conventional 6-H capping group, thereby enabling the discovery of more selective and potent HDAC inhibitors [3].

Synthesis of Bifunctional PROTAC Linker Precursors

The compound's architecture, featuring a rigid quinoline core and two distinct, orthogonal reactive handles (6-Br for Pd-catalyzed coupling and 2-(4-carboxymethoxy)phenyl for amide/ester formation), makes it an ideal precursor for PROTAC (Proteolysis Targeting Chimera) linkers [1]. A ligase-binding moiety can be attached via the carboxymethoxy group, while the 6-bromo position can be functionalized to attach a warhead targeting the protein of interest. This orthogonality allows for a convergent and modular synthesis of PROTAC libraries, streamlining the optimization of the critical linker region. Simpler analogs like 2-phenylquinoline-4-carboxylic acid lack this necessary dual orthogonality.

Physicochemical Property Modulation in Lead Optimization

In the lead optimization of antimicrobial agents, where this compound's derivatives have shown utility [1], late-stage modification of the 6-bromo group offers a direct path to tune drug-like properties. Researchers can replace the bromine with a trifluoromethyl group to enhance metabolic stability or a morpholino group to improve solubility. This single compound therefore represents the central hub for a property-focused optimization campaign, allowing a single synthetic route to deliver dozens of final analogs with tailored lipophilicity (logD) and solubility, key factors in overcoming bacterial resistance and achieving in vivo efficacy.

Quote Request

Request a Quote for 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.